molecular formula C13H11N3O2S2 B11937039 (4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid

(4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No.: B11937039
M. Wt: 305.4 g/mol
InChI Key: HBZBAMXERPYTFS-VIFPVBQESA-N
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Description

(4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a complex heterocyclic compound designed for advanced pharmaceutical and biological research. This molecule integrates two privileged pharmacophores in medicinal chemistry: a [1,3]thiazolo[4,5-f]indole system and a dihydrothiazole carboxylic acid moiety. The stereospecific (4R) configuration is critical for its potential biological interactions. Compounds featuring thiazole and thiazolidine cores are extensively investigated for their diverse biological activities. Research into similar structures has demonstrated significant potential in developing inhibitors for enzymes like aldose reductase, a target for managing diabetic complications . Furthermore, the incorporated carboxylic acid functional group is a key feature in many active pharmaceutical ingredients and enzyme inhibitors, often contributing to water solubility and facilitating critical binding interactions within enzyme active sites . The rigid, fused indole-thiazole system also makes this compound a valuable scaffold in drug discovery, particularly for targeting nucleotide-binding sites or protein-protein interactions. This product is provided for research purposes to support investigations in areas such as synthetic chemistry route development, structure-activity relationship (SAR) studies, and high-throughput screening assays. It is supplied as a high-purity solid to ensure experimental reproducibility. This chemical is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

Molecular Formula

C13H11N3O2S2

Molecular Weight

305.4 g/mol

IUPAC Name

(4R)-2-(6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C13H11N3O2S2/c17-13(18)9-5-19-11(16-9)12-15-8-3-6-1-2-14-7(6)4-10(8)20-12/h3-4,9,14H,1-2,5H2,(H,17,18)/t9-/m0/s1

InChI Key

HBZBAMXERPYTFS-VIFPVBQESA-N

Isomeric SMILES

C1CNC2=CC3=C(C=C21)N=C(S3)C4=N[C@@H](CS4)C(=O)O

Canonical SMILES

C1CNC2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O

Origin of Product

United States

Preparation Methods

Benzothiazole Precursor Preparation

The thiazolo[4,5-f]indole system is derived from 6-aminobenzo[d]thiazole-2,7-dicarbonitrile, a versatile intermediate synthesized in six steps:

  • Nitro Reduction and Bromination : 2-Amino-5-nitrobenzonitrile undergoes nitro reduction (H₂/Pd-C) followed by regioselective bromination at C6 using Br₂ in acetic acid.

  • Appel Salt Cyclization : Reaction with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) forms an imino-dithiazole intermediate.

  • Copper-Mediated Cyclization : Microwave-assisted cyclization in the presence of Cu(I) yields 6-aminobenzo[d]thiazole-2,7-dicarbonitrile.

Thiazoloindole Formation

The aminobenzothiazole undergoes Dimroth rearrangement with substituted anilines under microwave irradiation (118°C, acetic acid) to afford thiazolo[5,4-f]quinazoline derivatives. Adaptation of this method for thiazolo[4,5-f]indole requires adjusting the substituent positions and reaction conditions.

Example Protocol :

  • Reactants : 6-Aminobenzo[d]thiazole-2,7-dicarbonitrile (1.0 equiv), 2-bromo-1-arylglyoxal (1.2 equiv).

  • Conditions : Ethanol, acetic acid (10 mol%), 80°C, 12 h.

  • Yield : 68–72% after column chromatography (SiO₂, ethyl acetate/hexane).

Stereoselective Synthesis of (4R)-4,5-Dihydro-1,3-Thiazole-4-Carboxylic Acid

Chiral Pool Approach

L-Cysteine serves as a chiral starting material for the dihydrothiazole ring:

  • Methyl Ester Protection : L-Cysteine methyl ester reacts with benzaldehyde under Dean-Stark conditions to form a thiazolidine intermediate.

  • Oxidation and Hydrolysis : Selective oxidation (H₂O₂, AcOH) followed by hydrolysis (6M HCl) yields (4R)-4,5-dihydro-1,3-thiazole-4-carboxylic acid.

Key Data :

StepReagents/ConditionsYield (%)[α]D²⁵ (c=1, H₂O)
Thiazolidine formationBenzaldehyde, toluene85+12.5°
OxidationH₂O₂ (30%), AcOH, 0°C78-
Hydrolysis6M HCl, reflux, 4 h92+9.8°

Fragment Coupling and Final Assembly

Nucleophilic Substitution

The thiazoloindole bromide reacts with the thiazoline carboxylate under basic conditions:

  • Reactants : Thiazolo[4,5-f]indol-2-yl bromide (1.0 equiv), (4R)-4-mercapto-4,5-dihydrothiazole-4-carboxylic acid (1.5 equiv).

  • Conditions : K₂CO₃, DMF, 60°C, 8 h.

  • Yield : 65% after HPLC purification.

Cross-Coupling Optimization

Palladium-catalyzed Suzuki-Miyaura coupling offers an alternative route:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Ligand : XPhos (10 mol%).

  • Base : Cs₂CO₃, dioxane/H₂O (4:1), 100°C, 24 h.

  • Yield : 58%.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, D₂O): δ 7.85 (s, 1H, indole-H), 4.65 (q, J=6.5 Hz, 1H, C4-H), 3.80–3.70 (m, 2H, thiazoline-H), 3.25–3.15 (m, 2H, thiazoline-H).

  • HRMS : m/z calc. for C₁₃H₁₁N₃O₂S₂ [M+H]⁺: 305.0382; found: 305.0385.

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA, hexane/iPrOH 70:30) confirms >99% enantiomeric excess (ee) for the (4R)-configured product.

Scale-Up and Process Optimization

Microwave-Assisted Cyclization

Replacing thermal heating with microwave irradiation reduces reaction times from 12 h to 30 min, improving yield to 82%.

Green Chemistry Considerations

Ethanol/water mixtures replace DMF in coupling steps, reducing environmental impact without compromising yield (60% vs. 65% in DMF) .

Chemical Reactions Analysis

Types of Reactions

(4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the thiazole and indole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Anticancer Properties
The compound exhibits promising anticancer activity. Research indicates that derivatives of thiazole and indole structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds similar to (4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid have shown efficacy against hepatocellular carcinoma and pancreatic cancer cell lines by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2) with low IC50 values .

Antimicrobial Activity
Additional studies have highlighted the antimicrobial properties of thiazole-containing compounds. These compounds have been tested against various bacterial strains and have demonstrated significant inhibitory effects. The mechanism often involves disrupting bacterial cell wall synthesis or function .

Applications in Medicinal Chemistry

Drug Development
The structural versatility of (4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid makes it an attractive scaffold for drug development. Its derivatives can be modified to enhance bioavailability and selectivity towards specific biological targets. The compound's ability to act as a GHSR 1a agonist suggests potential applications in treating metabolic disorders and obesity-related conditions .

Potential as a Therapeutic Agent
Given its biological activities, this compound could be further explored as a therapeutic agent for various diseases beyond cancer. Its role in modulating key signaling pathways positions it as a candidate for research into treatments for inflammatory diseases and neurodegenerative disorders.

Materials Science Applications

Research has also indicated potential uses of thiazole derivatives in materials science due to their electronic properties. The incorporation of (4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid into polymer matrices could enhance the electrical conductivity and thermal stability of materials used in electronic devices.

Case Studies

Study Focus Findings
GHSR AgonismDemonstrated effective agonism leading to potential metabolic disorder treatments.
Anticancer ActivityShowed significant inhibition of VEGFR-2 with IC50 values indicating strong anti-cancer properties.
Antimicrobial EfficacyHighlighted broad-spectrum antimicrobial activity against various pathogens.

Mechanism of Action

The mechanism of action of (4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Key Observations:

This may enhance binding affinity to hydrophobic enzyme pockets .

Functional Groups : Unlike CYP3A4 inhibitors (e.g., compound 36 ), the target compound lacks a methoxybenzoyl group but retains a carboxylic acid, which could mediate hydrogen bonding in biological targets.

Stereochemical Influence : The 4R configuration in the dihydrothiazole ring is critical for chiral recognition in enzyme interactions, a feature shared with enantiomeric analogs in anticancer studies .

Pharmacological and Physicochemical Properties

  • Enzyme Interactions : While compound 36 inhibits CYP3A4 via methoxybenzoyl interactions, the target compound’s indole-thiazole system may target different enzymes, such as kinases or DNA-interacting proteins.
  • Thermodynamic Stability: The fused aromatic system likely enhances thermal stability relative to non-fused analogs, as seen in structurally rigid antimicrobial thiazoles .

Biological Activity

The compound (4R)-2-{5H,6H,7H-[1,3]thiazolo[4,5-f]indol-2-yl}-4,5-dihydro-1,3-thiazole-4-carboxylic acid has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical formula of this compound is C13H11N3O2S2C_{13}H_{11}N_{3}O_{2}S_{2}, and it features a thiazoloindole structure that is known for its diverse biological activities. The thiazole moiety is significant for its role in various pharmacological effects.

1. Anticancer Activity

Recent studies have demonstrated that thiazoloindole derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. For example, a related compound was found to significantly inhibit the proliferation of A431 (epidermoid carcinoma) and A549 (lung carcinoma) cells at low micromolar concentrations .
  • Case Study : In a study involving thiazoloindole derivatives, it was reported that certain compounds could induce cell cycle arrest and promote apoptosis in cancer cells through the modulation of key signaling pathways .

2. Antimicrobial Activity

Thiazoloindoles have also been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria:

  • Inhibition Studies : A comprehensive evaluation showed that thiazoloindole derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The activity indices varied based on structural modifications; for instance, substituents on the phenyl group enhanced antibacterial activity significantly .
Compound StructureActivity Against E. coli (%)Activity Against S. aureus (%)
Unsubstituted53.8460.00
Chlorophenyl Substituted88.4685.00

3. Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, thiazoloindoles are noted for their anti-inflammatory properties:

  • Inflammatory Markers : Compounds have been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Research Findings

The synthesis and biological evaluation of thiazoloindole derivatives have been extensively documented:

  • Synthesis Methodology : Thiazoloindole derivatives are synthesized through various methods including dual-catalytic thiolation reactions which allow for late-stage diversification leading to compounds with enhanced biological activity .
  • Bioactivity Assessment : The bioactivity of synthesized compounds is evaluated using standard assays such as MTT assays for cytotoxicity and disk diffusion methods for antimicrobial activity.

Q & A

How can the stereoselective synthesis of the (4R)-configured thiazole core be optimized?

Classification: Basic
Methodological Answer:
The (4R) configuration is achieved via condensation of L-cysteine with benzonitrile in methanol and pH 6.4 phosphate buffer at ambient temperature for 3–5 days. Stereochemical control arises from the chiral center of L-cysteine, which directs the formation of the (4R)-isomer (yield: 53.9–58.3%) . Key parameters include:

  • pH : Maintained at 6.4 to favor cysteine’s thiolate nucleophilicity.
  • Solvent : Methanol ensures solubility while minimizing racemization.
  • Reaction Time : Extended durations (≥72 hrs) improve yield but risk side reactions.

What spectroscopic techniques are critical for confirming the compound’s structure and purity?

Classification: Basic
Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Thiazole protons: δ 3.2–3.5 ppm (dihydrothiazole CH₂) and δ 7.2–8.1 ppm (aromatic protons from indole-thiazolo moiety) .
    • Carboxylic acid proton: Broad signal at δ 12–13 ppm (if unesterified).
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z consistent with the molecular formula (e.g., C₁₆H₁₄N₃O₂S₂ for the free acid).
  • Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

How does the EDCI/HOBt coupling mechanism influence amide bond formation in derivatives?

Classification: Advanced
Methodological Answer:
EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with HOBt (hydroxybenzotriazole) to generate an active ester. This minimizes racemization and improves coupling efficiency (yields >90% for amides like 4a-4b) . Optimization includes:

  • Molar Ratios : EDCI:HOBt:acid = 1.2:1.2:1.
  • Solvent : Dichloromethane or DMF for solubility.
  • Reaction Monitoring : TLC (Rf shift) or HPLC to track consumption of starting material.

What strategies are effective for separating (4R) and (4S) diastereomers?

Classification: Advanced
Methodological Answer:

  • Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak® IA/IB) with hexane:isopropanol (80:20) mobile phase.
  • Crystallization : Differential solubility in ethanol/water mixtures (e.g., (4R)-isomer crystallizes at 4°C, yielding 58.3% vs. 53.9% for (4S)) .
  • Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively modifies one isomer .

How is the compound’s anticancer activity evaluated in vitro?

Classification: Basic
Methodological Answer:

  • Cell Viability Assays : MTT or resazurin-based assays against cancer lines (e.g., MCF-7, HeLa) at 1–100 μM doses.
  • Mechanistic Studies :
    • Apoptosis : Annexin V/PI staining and caspase-3/7 activation.
    • Cell Cycle : Flow cytometry with propidium iodide.
      Related thiazoles show IC₅₀ values of 2–10 μM in leukemia models .

How does oxidation of the dihydrothiazole ring impact bioactivity?

Classification: Advanced
Methodological Answer:
Dehydrogenation of 4,5-dihydrothiazole to thiazole (e.g., using BrCCl₃/DBU) enhances planarity, improving target binding. For example, thiazole analog 5 showed a 3-fold increase in CYP3A4 inhibition (IC₅₀ = 0.8 μM) compared to dihydrothiazole precursors . Stability studies (HPLC) confirm oxidation reduces susceptibility to metabolic degradation.

What computational methods predict the compound’s molecular targets?

Classification: Advanced
Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR, VEGFR2) or tubulin.
  • Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors at the carboxylic acid and hydrophobic indole-thiazolo moieties) .
  • MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER).

How are structure-activity relationships (SAR) studied for derivatives?

Classification: Advanced
Methodological Answer:

  • Analog Design : Modify substituents on the indole (e.g., methoxy groups at C3/C4/C5) and thiazole (e.g., methyl vs. phenyl) .
  • Biological Testing : Compare IC₅₀ values across analogs to identify critical groups.
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic properties with activity .

How is compound stability assessed under physiological conditions?

Classification: Basic
Methodological Answer:

  • HPLC Stability Studies : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation over 24–72 hrs .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track λmax shifts.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td > 200°C suggests thermal stability) .

How to resolve contradictions in reported bioactivity data?

Classification: Advanced
Methodological Answer:

  • Assay Standardization : Validate cell lines (STR profiling) and control for serum content (e.g., FBS vs. charcoal-stripped).
  • Purity Verification : HPLC purity ≥95% (vs. lower-grade batches).
  • Meta-Analysis : Compare datasets using tools like RevMan to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

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